molecular formula C6H9NO3 B025649 (S)-ethyl 4-oxoazetidine-2-carboxylate CAS No. 106863-94-9

(S)-ethyl 4-oxoazetidine-2-carboxylate

Cat. No. B025649
M. Wt: 143.14 g/mol
InChI Key: KADNUXXOMWGVIL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-ethyl 4-oxoazetidine-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is an important intermediate in the synthesis of various compounds and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of (S)-ethyl 4-oxoazetidine-2-carboxylate is not fully understood. However, studies have shown that it acts as a nucleophile and can undergo various reactions such as Michael addition, aldol condensation, and Mannich reaction.

Biochemical And Physiological Effects

(S)-ethyl 4-oxoazetidine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial and antifungal properties. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (S)-ethyl 4-oxoazetidine-2-carboxylate in lab experiments is its high yield and purity. It is also readily available and relatively inexpensive. However, one of the limitations is that it can be difficult to handle due to its high reactivity.

Future Directions

There are various future directions for the use of (S)-ethyl 4-oxoazetidine-2-carboxylate in scientific research. One possible direction is the development of new synthetic methods for the synthesis of this compound. Another direction is the exploration of its potential applications in the field of medicine, such as in the development of new antimicrobial and antifungal agents. Additionally, the study of its mechanism of action and its interactions with enzymes and other biomolecules could lead to the discovery of new therapeutic targets.

Scientific Research Applications

(S)-ethyl 4-oxoazetidine-2-carboxylate has various applications in scientific research. It is an important intermediate in the synthesis of various compounds such as β-lactams, α-amino acids, and heterocycles. It has also been used as a building block in the synthesis of natural products and pharmaceuticals.

properties

CAS RN

106863-94-9

Product Name

(S)-ethyl 4-oxoazetidine-2-carboxylate

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl (2S)-4-oxoazetidine-2-carboxylate

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1

InChI Key

KADNUXXOMWGVIL-BYPYZUCNSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)N1

SMILES

CCOC(=O)C1CC(=O)N1

Canonical SMILES

CCOC(=O)C1CC(=O)N1

synonyms

2-Azetidinecarboxylicacid,4-oxo-,ethylester,(S)-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)C1CC(=O)N1Cc1ccc(OC)cc1OC
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Synthesis routes and methods II

Procedure details

6 g. (20.5 mmoles) of ethyl 1-(2,4-dimethoxybenzyl)-4-oxo-2-azetidine-carboxylate prepared according to Example 10, 11 g. (41 mmoles) of potassium peroxidisulfate and 14.5 g, (82 mmoles) of disodium hydrogenphosphate×2H2O are boiled in a mixture of 60 ml. of water and 90 ml. of acetonitrile for 6 hours. The biphase reaction mixture is separated, the aqueous phase is shaken with 100 ml. of benzene and the combined organic phase is extracted with three 30-ml. portions of a saturated aqueous sodium chloride solution. The organic phase is dried with magnesium sulfate, filtered and the filtrate is evaporated. The obtained oily product is subjected to column chromatography (Kieselgel 60, 0.063-0.200 mm., benzene followed by a 99:1 mixture of benzene and acetone). 1.21 g. (41%) of the named compound are obtained.
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ethyl 1-(2,4-dimethoxybenzyl)-4-oxo-2-azetidine-carboxylate
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20.5 mmol
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41 mmol
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82 mmol
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41%

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